Acetophenone benzoylhydrazone

Description

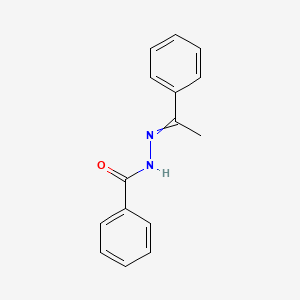

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H14N2O |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

N-(1-phenylethylideneamino)benzamide |

InChI |

InChI=1S/C15H14N2O/c1-12(13-8-4-2-5-9-13)16-17-15(18)14-10-6-3-7-11-14/h2-11H,1H3,(H,17,18) |

InChI Key |

HAUVWRQIVOPGOE-UHFFFAOYSA-N |

Canonical SMILES |

CC(=NNC(=O)C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for Acetophenone Benzoylhydrazone and Its Analogues

Condensation Reactions for Acetophenone (B1666503) Benzoylhydrazone Synthesis

The formation of acetophenone benzoylhydrazone is achieved through a condensation reaction, a fundamental process in organic chemistry where two molecules combine with the elimination of a small molecule, in this case, water. researchgate.net

Reaction of Acetophenone with Benzoylhydrazine

The most direct method for synthesizing this compound involves the reaction of acetophenone with benzoylhydrazine. researchgate.netscispace.com This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, most commonly ethanol (B145695). researchgate.netscispace.comtandfonline.com The process involves the nucleophilic attack of the amino group of benzoylhydrazine on the carbonyl carbon of acetophenone, followed by dehydration to form the characteristic C=N double bond of the hydrazone. researchgate.netnih.gov

The general reaction can be represented as follows:

C₆H₅COCH₃ + C₆H₅CONHNH₂ → C₆H₅C(CH₃)=NNHCOC₆H₅ + H₂O

An ethanolic solution of benzoylhydrazine is often added dropwise to a stirred ethanolic solution of acetophenone. nih.gov The mixture is then refluxed for a period of time, typically ranging from 3 to 12 hours, to ensure the completion of the reaction. researchgate.netscispace.com Upon cooling, the product, this compound, often precipitates out of the solution as a crystalline solid. researchgate.net It can then be collected by filtration, washed with cold ethanol or distilled water, and purified by recrystallization, often from hot benzene (B151609) or ethanol. tandfonline.comtandfonline.com

Influence of Reaction Conditions on Synthetic Yield and Purity

The yield and purity of the synthesized this compound are influenced by several reaction conditions. The choice of solvent is important, with ethanol being a common and effective medium. researchgate.netscispace.comtandfonline.com The reaction temperature and duration are also critical; refluxing for an adequate amount of time ensures the reaction goes to completion, maximizing the yield. researchgate.netscispace.com

The purity of the final product can be enhanced by careful washing and recrystallization steps. Washing with distilled water and a small amount of ethanol helps to remove any unreacted starting materials or by-products. tandfonline.com Recrystallization from a suitable solvent like hot benzene or ethanol is a standard procedure to obtain a highly pure crystalline product. tandfonline.comtandfonline.com The purity can be confirmed by techniques such as melting point determination and spectroscopic analysis (IR, NMR). scispace.com

Synthesis of Substituted this compound Analogues

The versatile nature of the condensation reaction allows for the synthesis of a wide range of substituted this compound analogues. researchgate.nettandfonline.comnih.gov This is typically achieved by using substituted acetophenones or substituted benzoylhydrazines as starting materials.

Para-Substituted this compound Synthesis (e.g., with Amino, Hydroxy, Nitro, and Chloro Groups)

Para-substituted acetophenone benzoylhydrazones are synthesized by reacting a para-substituted acetophenone with benzoylhydrazine. researchgate.nettandfonline.comtandfonline.com This approach allows for the introduction of various functional groups onto the phenyl ring of the acetophenone moiety, which can significantly alter the chemical and physical properties of the resulting hydrazone.

For example, the synthesis of:

p-Amino this compound (Hpabh) is achieved by reacting p-aminoacetophenone with benzoylhydrazine in ethanol under reflux. tandfonline.comtandfonline.com

p-Hydroxy this compound is synthesized through the condensation of p-hydroxyacetophenone and benzoylhydrazine. researchgate.net

p-Nitro this compound is prepared by reacting p-nitroacetophenone with benzoylhydrazine. researchgate.net

p-Chloro this compound (Hpcbh) is synthesized from the reaction of p-chloroacetophenone and benzoylhydrazine. tandfonline.comtandfonline.com

The general procedure for these syntheses is similar to that of the unsubstituted this compound, involving refluxing the reactants in ethanol, followed by filtration, washing, and recrystallization. tandfonline.comtandfonline.com

Table 1: Synthesis of Para-Substituted this compound Analogues

| Substituent Group | Starting Acetophenone | Product Name |

|---|---|---|

| Amino (-NH₂) | p-Aminoacetophenone | p-Amino this compound |

| Hydroxy (-OH) | p-Hydroxyacetophenone | p-Hydroxy this compound |

| Nitro (-NO₂) | p-Nitroacetophenone | p-Nitro this compound |

| Chloro (-Cl) | p-Chloroacetophenone | p-Chloro this compound |

Strategies for Derivatization and Functionalization of the this compound Backbone

Beyond simple substitution on the acetophenone ring, the this compound backbone can be further derivatized and functionalized to create more complex molecules. These strategies can involve modifications at various positions of the molecule.

One approach is the derivatization of the hydrazone moiety itself. For instance, the hydrogen on the amide nitrogen can be substituted. Additionally, the aromatic rings of both the acetophenone and benzoylhydrazine parts of the molecule can be subjected to further reactions to introduce new functional groups.

These derivatization strategies are crucial for fine-tuning the properties of the molecule for specific applications, such as in the development of new materials or biologically active compounds.

Integration of this compound into Polymeric Architectures

This compound and its derivatives can be incorporated into polymeric structures to create functional polymers with specific properties. tandfonline.comias.ac.inias.ac.in This is typically achieved by first preparing a polymer with a reactive site, such as a ketone group, and then reacting it with a hydrazine (B178648) derivative.

For example, a network polymer can be synthesized by the suspension polymerization of a monomer like 4-acryloxy acetophenone with a cross-linking agent such as divinylbenzene (B73037). ias.ac.inias.ac.in The resulting polymer, which contains acetophenone moieties, can then be ligated with benzoylhydrazine. ias.ac.inias.ac.in This reaction converts the keto groups on the polymer surface into benzoylhydrazone functions. ias.ac.in

These functionalized polymers can act as polymeric ligands capable of chelating metal ions. tandfonline.comias.ac.in The incorporation of the hydrazone functionality imparts the ability to bind with metal ions like Cu(II) and Fe(II), making these materials useful for applications such as metal ion separation and recovery. ias.ac.inias.ac.in

Suspension Polymerization Techniques

Suspension polymerization is a key method for producing cross-linked polymer beads, which serve as the backbone for functionalization with this compound. ias.ac.in This technique involves dispersing a monomer phase, containing the monomer, a cross-linking agent, and an initiator, in an immiscible continuous phase, typically water. The resulting polymer is obtained in the form of spherical beads, which are easy to handle and suitable for subsequent chemical reactions. pacific.eduias.ac.in

In a specific example, 4-acryloxy acetophenone was copolymerized with divinylbenzene (DVB) as a cross-linking agent using suspension polymerization. ias.ac.inias.ac.in The process yielded a network polymer of poly[(4-acryloxy acetophenone)-co-divinylbenzene]. The spherical beads obtained from this process provide a solid support for the subsequent introduction of the benzoylhydrazone functionality. ias.ac.in

The general steps for the suspension polymerization to create the polymer backbone are as follows:

Preparation of the monomer phase: The monomer (e.g., 4-acryloxy acetophenone), cross-linker (e.g., divinylbenzene), and a free-radical initiator are mixed.

Preparation of the aqueous phase: A suspending agent is dissolved in water to stabilize the monomer droplets and prevent coalescence.

Dispersion: The monomer phase is added to the aqueous phase under constant agitation to form a suspension of fine droplets.

Polymerization: The temperature is raised to initiate the polymerization reaction within the suspended droplets, which continues until solid polymer beads are formed.

Work-up: The resulting polymer beads are filtered, washed to remove unreacted monomers and other impurities, and dried.

This method allows for good control over the particle size and morphology of the resulting polymer resin, which is important for its performance in applications such as solid-phase synthesis or as a sorbent for metal ions. pacific.edu

Formation of Functionalized Polymer Resins

Once the cross-linked polymer support is synthesized via suspension polymerization, the next crucial step is the introduction of the benzoylhydrazone functional group. This is typically achieved through a post-polymerization chemical modification. ias.ac.inias.ac.in This approach allows for the attachment of the functional moiety onto the pre-formed polymer structure. routledge.com

For the poly[(4-acryloxy acetophenone)-co-divinylbenzene] resin, the functionalization is carried out by reacting the polymer beads with benzoylhydrazine. ias.ac.in The reaction involves the condensation of the benzoylhydrazine with the ketone group of the acetophenone moiety on the polymer chain, forming the desired this compound derivative. ias.ac.intandfonline.com

The reaction is typically performed by refluxing the polymer beads with an excess of benzoylhydrazine in a suitable solvent mixture, such as dimethylformamide and water. ias.ac.in The resulting functionalized resin is then thoroughly washed to remove any unreacted benzoylhydrazine and by-products. The degree of functionalization, meaning the percentage of acetophenone units that have been converted to the benzoylhydrazone form, can be determined through elemental analysis. ias.ac.in In one study, the conversion of the keto carbonyl groups to the hydrazone function was found to be 52% by weight, indicating that primarily the surface keto groups were functionalized. ias.ac.in

The formation of the benzoylhydrazone functionalized resin can be confirmed using various spectroscopic techniques. For instance, in the infrared (IR) spectrum, the disappearance of the characteristic absorption band of the keto carbonyl group and the appearance of new bands corresponding to the N-H and C=N stretching vibrations confirm the successful formation of the hydrazone. ias.ac.in

Table 1: Elemental Analysis Data for Polymer Synthesis and Functionalization ias.ac.in

| Polymer/Resin | % Carbon | % Hydrogen | % Nitrogen |

| Poly[(AAP)-DVB] | 75.8 | 6.2 | - |

| Poly[(AAP)-DVB]-BH Functionalized Resin | 72.4 | 5.8 | 7.3 |

AAP = 4-acryloxy acetophenone; DVB = divinylbenzene; BH = benzoylhydrazone

Table 2: Key Infrared Spectral Data for Functionalization Confirmation ias.ac.in

| Functional Group | Poly[(AAP)-DVB] (cm⁻¹) | Poly[(AAP)-DVB]-BH (cm⁻¹) |

| Keto C=O Stretch | 1651 | Absent |

| N-H Stretch | - | 3350 |

| C=N Stretch | - | 1632 |

| Amide C=O Stretch | - | 1685 |

AAP = 4-acryloxy acetophenone; DVB = divinylbenzene; BH = benzoylhydrazone

This functionalized resin, bearing the this compound ligand, can then be used for various applications, such as the chelation of metal ions. ias.ac.inias.ac.in The hydrazone derivative of the cross-linked copolymer acts as an insoluble polymeric ligand. tandfonline.com

Advanced Spectroscopic Characterization of Acetophenone Benzoylhydrazone

Vibrational Spectroscopy Analysis

Vibrational spectroscopy provides critical information about the functional groups and bonding arrangements within a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in acetophenone (B1666503) benzoylhydrazone. The spectrum reveals characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. In its solid state, acetophenone benzoylhydrazone primarily exists in the amide (or keto) form, which is confirmed by the presence of key vibrational bands.

The most significant bands observed in the FT-IR spectrum are the N-H stretching, the C=O stretching (Amide I band), and the C=N stretching vibrations. The N-H stretching vibration typically appears as a sharp band in the region of 3180-3300 cm⁻¹. The presence of a strong absorption band for the carbonyl group (C=O) around 1640-1660 cm⁻¹ is a clear indicator of the amide tautomer. The stretching vibration of the azomethine group (C=N) is observed in the 1580-1620 cm⁻¹ region. Aromatic C-H stretching vibrations are also present, typically appearing above 3000 cm⁻¹.

Table 1: Characteristic FT-IR Bands for this compound

| Vibrational Mode | Frequency Range (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3180 - 3300 | N-H stretching vibration of the hydrazone backbone. |

| ν(C-H) aromatic | 3020 - 3080 | C-H stretching of the two phenyl rings. |

| ν(C=O) Amide I | 1640 - 1660 | Carbonyl stretching, characteristic of the amide form. |

| ν(C=N) | 1580 - 1620 | Azomethine (imine) stretching vibration. |

While FT-IR is more commonly reported, Laser Raman spectroscopy serves as a complementary vibrational technique. Studies on related acylhydrazone systems have demonstrated that Raman spectroscopy is particularly useful for investigating structural changes, such as E/Z isomerization around the C=N double bond mdpi.com. The vibrational modes of the C=N bond and the phenyl rings are Raman active. Changes in the position and intensity of these bands upon irradiation or in different solvent environments can provide evidence for isomeric transitions mdpi.com. However, specific and detailed Raman spectral data for this compound is not widely available in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound in solution, including the study of dynamic processes like tautomerism and isomerism.

In solution, hydrazones can exist as a mixture of geometric isomers (E/Z) around the C=N bond and can also exhibit amide-imidol tautomerism. ¹H-NMR spectroscopy is instrumental in studying these phenomena.

Amide-Imidol Tautomerism: this compound can theoretically exist in two tautomeric forms: the amide form (–CO–NH–N=C) and the imidol form (–C(OH)=N–N=C). In most common NMR solvents like DMSO-d₆, the compound predominantly exists in the amide form. This is confirmed by the presence of a downfield singlet signal for the N-H proton, typically observed in the range of δ 10.5-11.5 ppm. The absence or very low intensity of a signal corresponding to an O-H proton indicates that the imidol form is not significantly populated.

E/Z Isomerism: Due to restricted rotation around the C=N double bond, this compound can exist as E and Z isomers. These isomers can sometimes be distinguished by ¹H-NMR, as the spatial arrangement affects the chemical environment of nearby protons. For instance, the protons of the phenyl ring attached to the imine carbon may experience different shielding or deshielding effects, leading to separate signals for each isomer researchgate.net. The methyl group (–CH₃) may also show slightly different chemical shifts for the E and Z forms. In many cases, one isomer is thermodynamically more stable and predominates in the spectrum.

The aromatic protons of the two phenyl rings typically appear as a complex multiplet in the region of δ 7.20-8.00 ppm. The methyl protons (–CH₃) give rise to a characteristic singlet signal further upfield, generally around δ 2.20-2.50 ppm.

The ¹³C-NMR spectrum provides information on all the unique carbon atoms in the molecule, further confirming its structure. Based on data from closely related benzoylhydrazones, the characteristic chemical shifts can be assigned researchgate.net.

The carbonyl carbon (C=O) of the amide group gives a signal in the downfield region, typically around δ 160-165 ppm. The imine carbon (C=N) is also found downfield, often in the δ 145-155 ppm range. The carbon atoms of the two aromatic rings resonate between δ 125-140 ppm, while the methyl carbon (–CH₃) appears at a much higher field, around δ 15-25 ppm researchgate.net.

Table 2: Representative ¹³C-NMR Chemical Shifts for this compound Moiety

| Carbon Atom | Chemical Shift Range (ppm) |

|---|---|

| C=O (Amide) | 160 - 165 |

| C=N (Imine) | 145 - 155 |

| Aromatic Carbons | 125 - 140 |

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides insights into the electronic transitions within the conjugated system of this compound. The spectrum is characterized by two main absorption bands.

An intense absorption band is typically observed in the range of 290-320 nm. This band is attributed to a π→π* electronic transition involving the extended conjugated system, which includes the benzoyl group, the hydrazone linkage, and the phenylimino moiety. A second, weaker absorption band is often observed at a longer wavelength, typically around 330-350 nm, which is assigned to an n→π* transition originating from the non-bonding electrons on the nitrogen and oxygen atoms ijrrr.com. The exact position and intensity of these bands can be influenced by the solvent polarity. Information regarding the emission (fluorescence) properties of the parent this compound is not extensively documented.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial technique for probing the electronic structure of molecules like this compound. The absorption of UV or visible light excites electrons from lower-energy ground states to higher-energy excited states. In this compound, the primary chromophores responsible for UV-Vis absorption are the two aromatic rings (one from the acetophenone moiety and one from the benzoyl group) and the azomethine group (-C=N-).

The electronic spectrum of benzoylhydrazone derivatives typically displays two main types of transitions: π → π* and n → π*. worldwidejournals.comsrce.hrresearchgate.netbme.hu

π → π Transitions:* These are high-energy transitions that arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. In this compound, these transitions are associated with the conjugated systems of the benzene (B151609) rings and the C=N and C=O groups. studyraid.com They typically appear as intense absorption bands in the shorter wavelength region of the UV spectrum, often in the range of 184-279 nm. worldwidejournals.comresearchgate.net

n → π Transitions:* These transitions involve the excitation of a non-bonding electron (from the lone pairs on the nitrogen and oxygen atoms) to a π* antibonding orbital. srce.hrresearchgate.net These are lower-energy transitions compared to π → π* and result in absorption bands at longer wavelengths, typically in the range of 280-330 nm. worldwidejournals.comsrce.hr The n → π* transition of the azomethine group is of particular interest for structural characterization.

The solvent in which the spectrum is recorded can influence the position and intensity of these absorption bands. Polar solvents can cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. studyraid.com The presence of an isosbestic point in the spectra of some benzoylhydrazones under varying pH conditions indicates an equilibrium between the neutral and protonated forms of the molecule. srce.hr

Table 1: Typical Electronic Transitions in Benzoylhydrazone Derivatives

| Transition Type | Wavelength Range (nm) | Associated Functional Groups |

| π → π | 184 - 279 | Aromatic Rings (C=C), C=O, C=N |

| n → π | 280 - 330 | C=N, C=O |

Fluorescence Spectroscopy of this compound Derivatives

Fluorescence spectroscopy provides insights into the electronic structure and environment of molecules by measuring the emission of light from an excited electronic state. While specific fluorescence data for this compound is not extensively detailed in the provided context, studies on related acetophenone and benzophenone (B1666685) derivatives can offer valuable insights.

The fluorescence properties of such compounds are highly dependent on their molecular structure, including the nature and position of substituents on the aromatic rings. nih.govresearchgate.net For instance, the introduction of iodine atoms into the aromatic ring of 4-hydroxyacetophenone has been shown to significantly alter its emission behavior, with di-iodination leading to an approximately 60% increase in fluorescence quantum efficiency. nih.gov This suggests that halogenation could be a strategy to tune the fluorescence of this compound.

Furthermore, the linkage between chromophoric units can dramatically affect the absorption and fluorescence spectra. researchgate.net The presence of electron-donating or electron-withdrawing groups can influence the intramolecular charge transfer (ICT) character of the molecule, which in turn affects its fluorescence properties. Some salicylaldehyde (B1680747) benzoyl hydrazone derivatives have been developed as fluorescent probes, for example, for the detection of metal ions like copper(II). nih.gov This is achieved by designing the molecule so that the binding of the metal ion modulates the fluorescence output, often leading to either quenching ("turn-off") or enhancement ("turn-on") of the signal.

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elucidating the structure of compounds like this compound. By ionizing the molecule and separating the resulting ions based on their mass-to-charge ratio (m/z), a unique mass spectrum is generated that serves as a molecular fingerprint.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

For this compound, ESI-MS would typically be performed in positive ion mode, leading to the formation of the protonated molecular ion, [M+H]⁺. nih.gov The high-resolution capabilities of ESI, often coupled with a time-of-flight (TOF) mass analyzer, allow for the accurate determination of the molecular formula from the exact mass of this ion.

In addition to the molecular ion, ESI-MS can provide structural information through fragmentation analysis. By inducing fragmentation (e.g., through collision-induced dissociation in a tandem mass spectrometer), characteristic fragment ions are produced. For this compound, likely fragmentation pathways would involve the cleavage of the amide bond and the N-N bond, leading to ions corresponding to the benzoyl and acetophenone moieties. For example, the fragmentation of the related acetophenone molecule often results in a base peak at m/z 105, corresponding to the loss of a methyl group to form the benzoyl cation ([C₇H₅O]⁺), which can further fragment to a phenyl cation at m/z 77 by losing carbon monoxide. msu.eduasdlib.org

Matrix-assisted laser desorption/ionization (MALDI) is another soft ionization technique that is highly effective for the analysis of a wide range of molecules. In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound that strongly absorbs at the wavelength of the laser. The laser irradiation desorbs and ionizes the matrix, and the analyte molecules are entrained in this process, primarily forming singly charged ions.

Hydrazone derivatives have been successfully analyzed using MALDI-TOF-MS. researchgate.netnih.govnih.gov The technique is valuable for confirming the molecular weight of the synthesized compound. Typically, the MALDI-TOF spectrum of a hydrazone will show a prominent peak corresponding to the protonated molecule ([M+H]⁺) and potentially a sodium adduct ([M+Na]⁺). nih.gov

The choice of matrix is critical for successful MALDI analysis. For some carbonyl-containing compounds, hydrazine-based derivatizing agents can also act as "reactive matrices," enhancing the sensitivity of detection. nih.gov While permethylation is a common derivatization technique to improve sensitivity in the mass spectrometric analysis of some classes of compounds, it is not typically required for hydrazones which can be analyzed directly. mdpi.com

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Metal Complexes

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. wikipedia.org While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore ESR-silent, its metal complexes containing paramagnetic ions can be effectively studied by this method. tandfonline.comnih.govresearchgate.net ESR spectroscopy provides detailed information about the electronic structure and the coordination environment of the metal center in these complexes. illinois.edu

Copper(II) complexes of hydrazones are frequently characterized by ESR. The spectra of powdered samples of these complexes at room temperature often exhibit an axial signal, characterized by two g-values: g|| and g⊥. tandfonline.com The trend g|| > g⊥ > 2.0023 (the g-value for a free electron) is indicative of an unpaired electron residing in the dx²-y² orbital of the Cu(II) ion, which is characteristic of a tetragonally distorted octahedral or square planar geometry. tandfonline.comnih.gov

The g-values are sensitive to the covalent character of the metal-ligand bonds. Deviations from the free electron value arise from spin-orbit coupling. illinois.edu The analysis of these g-values can be used to calculate bonding parameters that describe the nature of the coordination bonds.

In some cases, the ESR spectra may show rhombic symmetry, with three different g-values (gx, gy, and gz), indicating a lower symmetry environment around the metal ion. researchgate.net Furthermore, hyperfine splitting can be observed due to the interaction of the unpaired electron with the nuclear spin of the copper atom (I = 3/2 for ⁶³Cu and ⁶⁵Cu), which splits the g|| and g⊥ signals into four lines each. This hyperfine coupling provides further insight into the electronic environment of the metal ion.

Table 2: Representative ESR Spectral Parameters for a Cu(II) Complex with a p-substituted this compound

Data sourced from a study on related compounds. tandfonline.com

Solid State Structural Elucidation and Crystal Engineering of Acetophenone Benzoylhydrazone

Single-Crystal X-ray Diffraction Analysis of Acetophenone (B1666503) Benzoylhydrazone and its Analogues

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. It provides precise information on molecular conformation, stereochemistry, and the intricate network of intermolecular interactions that dictate the crystal packing.

The molecular structure of acetophenone benzoylhydrazone and its derivatives has been elucidated through SC-XRD studies. These analyses confirm that the hydrazone moiety (–C=N–NH–C=O) is the central structural feature. A critical aspect of its stereochemistry is the configuration around the C=N double bond.

Like most acylhydrazones, this compound predominantly adopts the more thermodynamically stable E configuration in the solid state. nih.gov This preference is attributed to the minimization of steric hindrance between the bulky phenyl group and the benzoyl moiety. The molecule is generally not perfectly planar; a noticeable twist is often observed between the two phenyl rings. For instance, in a related benzohydrazide derivative, the dihedral angle between the two benzene (B151609) rings was found to be 24.17 (6)°. colab.ws

The stability of the E or Z isomer can be influenced by factors such as the formation of intramolecular hydrogen bonds or by electronic and steric effects related to substituents on the aromatic rings. nih.gov However, for the parent this compound, the E isomer prevails. The C=N bond length is consistent with a double bond, while the N-N and C-N bonds exhibit lengths indicative of single bonds.

| Parameter | Typical Observation | Significance |

|---|---|---|

| C=N Isomerism | Predominantly E configuration | Minimizes steric repulsion, leading to greater thermodynamic stability. nih.gov |

| Molecular Planarity | Non-planar, with a significant dihedral angle between phenyl rings. | Indicates steric crowding and influences crystal packing. colab.ws |

| Bond Type | Localized C=N double bond and N-N single bond. | Confirms the hydrazone chemical structure. researchgate.net |

Hydrogen bonds are the most significant directional interactions in the crystal packing of this compound. The amide group (–NH–C=O) provides a classic hydrogen bond donor (N–H) and acceptor (C=O).

In the crystal lattice, molecules are typically linked by intermolecular N–H···O hydrogen bonds. These interactions connect adjacent molecules, often forming one-dimensional chains or dimeric motifs. The geometry of these bonds (D-H···A distance and angle) falls within the expected range for strong to moderate hydrogen bonds. The formation of these networks is a key factor in the stability of the crystal structure. In some derivatives, such as those with hydroxyl substituents, additional O–H···O or O–H···N hydrogen bonds can create more complex, higher-dimensional supramolecular architectures. colab.ws

While less common in the parent compound, intramolecular hydrogen bonds can be a dominant feature in substituted analogues. For example, an ortho-hydroxy substituent can form a strong intramolecular O-H···N or O-H···O hydrogen bond, which significantly influences the molecule's conformation and can restrict its rotational freedom. mdpi.com

| Interaction Type | Donor-H···Acceptor | Typical Role in Crystal Structure |

|---|---|---|

| Intermolecular H-Bond | N–H···O=C | Links molecules into chains or dimers, forming the primary supramolecular synthons. colab.ws |

| Intermolecular H-Bond (analogues) | O–H···O=C | Creates extended networks in hydroxyl-substituted derivatives. colab.ws |

| Intramolecular H-Bond (analogues) | O–H···N | Stabilizes molecular conformation and promotes planarity in ortho-substituted derivatives. mdpi.com |

In addition to π-π stacking, other weak interactions are prevalent:

C–H···O Interactions : These are weak hydrogen bonds where a C–H group (from the aromatic ring or the methyl group) acts as the donor and the carbonyl oxygen atom serves as the acceptor. These interactions help to link the primary hydrogen-bonded motifs into a three-dimensional structure. researchgate.net

C–H···π Interactions : In these interactions, a C–H bond points towards the electron-rich face of an aromatic ring of a neighboring molecule. mdpi.com This type of interaction is crucial for the recognition and orientation of molecules in the crystal lattice. nih.govrsc.orgnih.gov

Hirshfeld surface analysis is a computational tool often used to visualize and quantify these varied intermolecular contacts, confirming that H···H, C···H, and O···H contacts account for a significant portion of the crystal packing. researchgate.net

Powder X-ray Diffraction Studies of Crystalline Phases

Powder X-ray diffraction (PXRD) is an essential technique for the characterization of bulk crystalline materials. It provides a distinctive "fingerprint" of a specific crystalline phase and is widely used in pharmaceutical sciences for routine analysis. americanpharmaceuticalreview.comnih.govunits.it

PXRD patterns can be used to determine the unit cell parameters of a crystalline solid. By analyzing the angular positions (2θ) of the diffraction peaks, the dimensions (a, b, c) and angles (α, β, γ) of the unit cell can be calculated. Studies on analogues of this compound have identified them as belonging to the monoclinic crystal system. colab.wsresearchgate.net For example, two related aroylhydrazones were reported to crystallize in the monoclinic P2₁/c space group. researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₆H₁₆N₂O₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.9406(3) |

| b (Å) | 9.3999(3) |

| c (Å) | 17.1101(6) |

| β (°) | 98.8190(10) |

| Volume (ų) | 1420.95(8) |

One of the primary applications of PXRD is the assessment of phase purity. A pure, single-phase crystalline sample will produce a sharp, well-defined diffraction pattern. The presence of impurity peaks would indicate a mixture of different substances or different crystalline forms. americanpharmaceuticalreview.com

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.com Different polymorphs of the same compound are chemically identical but have different internal crystal packing, which can lead to variations in physical properties such as solubility, stability, and melting point. Each polymorph will produce a unique PXRD pattern. Therefore, PXRD is the definitive technique for identifying the specific polymorphic form of a bulk sample and for detecting conversions between forms during processing or storage. While the existence of polymorphs is common for organic molecules like this compound, specific studies detailing different polymorphic forms of the parent compound are not widely reported. However, PXRD remains the principal tool for such an investigation. mdpi.com

Crystal Engineering Principles Applied to this compound Derivatives

Crystal engineering provides a framework for designing solid-state structures with desired properties by understanding and controlling intermolecular interactions. In the context of this compound and its derivatives, these principles are applied to guide the formation of specific supramolecular architectures. The key lies in the strategic use of functional groups that can participate in strong and directional non-covalent interactions, thereby dictating the crystal packing.

Control over Supramolecular Self-Assembly through Directed Interactions

The self-assembly of this compound derivatives in the solid state is governed by a variety of directed, non-covalent interactions. The hydrazone backbone itself contains key functional groups—the amide N-H group as a hydrogen-bond donor and the carbonyl C=O group as an acceptor—that are pivotal in forming robust supramolecular synthons.

Detailed crystallographic studies on acetophenone derivatives reveal that the formation and reinforcement of the molecular assembly are often driven by a combination of cooperative weak interactions. rsc.orgresearchgate.net These include:

C–H⋯O Interactions: These hydrogen bonds, though weaker than conventional N-H⋯O or O-H⋯O bonds, are ubiquitous and play a significant role in stabilizing the crystal lattice.

π⋯π Stacking: The presence of multiple aromatic rings (one from the acetophenone moiety and one from the benzoyl group) facilitates significant π⋯π stacking interactions, which contribute to the formation of layered or columnar structures. researchgate.net

C–H⋯π Interactions: The interplay between C-H bonds and the electron-rich π-systems of the aromatic rings provides additional stability and directionality to the molecular packing. rsc.orgresearchgate.net

| Interaction Type | Description | Role in Supramolecular Assembly |

|---|---|---|

| N–H⋯O Hydrogen Bond | A strong, directional interaction between the amide hydrogen and a carbonyl oxygen of a neighboring molecule. | Often forms primary synthons, leading to chains or dimers. |

| C–H⋯O Hydrogen Bond | Weaker interaction involving aromatic or aliphatic C-H groups and a carbonyl oxygen. | Acts as a secondary, stabilizing force that links primary synthons into more complex 2D or 3D networks. researchgate.net |

| π⋯π Stacking | Attractive, non-covalent interaction between the electron clouds of adjacent aromatic rings. | Promotes the formation of columnar stacks or layered arrangements, significantly influencing crystal density and stability. researchgate.net |

| C–H⋯π Interaction | Interaction between a C-H bond (as the donor) and a π-system (as the acceptor). | Provides directional control, linking molecules in arrangements not achievable by stronger hydrogen bonds alone. rsc.orgresearchgate.net |

Strategies for Designing Specific Crystal Packing Arrangements

The design of specific crystal packing arrangements in hydrazone systems relies on the predictable nature of the aforementioned intermolecular interactions. A primary strategy involves the introduction of specific functional groups onto the molecular scaffold to promote or inhibit certain packing motifs. For example, substituting the aromatic rings with different groups can modify the electronic nature of the π-system, thereby tuning the strength and geometry of π⋯π and C–H⋯π interactions. rsc.orgresearchgate.net

One effective strategy is the use of 'scaffolds' that are known to promote particular interactions. For instance, benzyl units can be introduced to serve as a reliable scaffold for designing supramolecular structures through C–H⋯π forces. rsc.orgresearchgate.net By carefully selecting substituents, crystal engineers can control the dimensionality of the resulting network, guiding the assembly towards desired one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks.

Another key strategy is the concept of 'synthon frustration', where the introduction of a functional group disrupts an expected, stable interaction, forcing the system to adopt an alternative packing arrangement. This can be a powerful tool for discovering novel crystal forms with different properties. The predictability of synthons, especially the robust N-H···O hydrogen bond in benzoylhydrazones, provides a reliable starting point for these design strategies.

Investigation of Polymorphism and Pseudopolymorphism in this compound Systems

Polymorphism, the ability of a compound to exist in more than one crystalline form, and pseudopolymorphism, where different crystal structures are formed by the inclusion of solvent molecules (solvates or hydrates), are of critical importance in materials science and pharmaceuticals. researchgate.netresearchgate.net These different solid forms of the same compound can exhibit distinct physical properties.

Studies on closely related hydrazone systems have demonstrated a clear propensity for polymorphism. rsc.orgnih.gov For example, research on bis-hydrazone derivatives has shown that both conformational polymorphism and packing polymorphism can occur. nih.gov

Conformational Polymorphism: This arises when the molecule can adopt different conformations (e.g., through rotation around single bonds), and these different conformers pack into distinct crystal lattices.

Packing Polymorphism: In this case, molecules with the same conformation pack in different arrangements, leading to different crystal structures.

A crucial factor influencing the formation of polymorphs in hydrazone systems is the choice of crystallization solvent. rsc.org The interaction between the solute and solvent molecules during nucleation and crystal growth can direct the system towards a specific polymorphic form, sometimes allowing for the isolation of multiple forms by simply changing the solvent. rsc.org

Pseudopolymorphism, particularly the formation of hydrates, is also a relevant phenomenon for compounds containing N-acyl hydrazone moieties, which possess strong hydrogen bonding donors and acceptors capable of interacting with water molecules. researchgate.net The investigation of hydrate systems is crucial as the inclusion of water can significantly alter the crystal structure and stability of the material. nih.gov While specific studies focusing solely on the polymorphism of the parent this compound are not extensively detailed, the principles observed in structurally similar hydrazones are highly applicable. The inherent conformational flexibility of the this compound molecule, combined with its capacity for a variety of intermolecular interactions, suggests a high potential for the existence of both polymorphs and pseudopolymorphs.

| Phenomenon | Definition | Key Characteristics in Hydrazone Systems |

|---|---|---|

| Polymorphism | The ability of a solid material to exist in multiple crystalline forms with the same chemical composition. nih.gov | Can be conformational (different molecular shapes) or packing (same shape, different arrangement). Often solvent-dependent. rsc.orgnih.gov |

| Pseudopolymorphism | The phenomenon where a compound crystallizes in different structures due to the inclusion of solvent molecules (solvates/hydrates). researchgate.net | Commonly observed as hydrates in N-acyl hydrazones due to strong hydrogen-bonding sites. Affects stability and physical properties. researchgate.net |

Coordination Chemistry of Acetophenone Benzoylhydrazone Ligands

Synthesis of Transition Metal Complexes with Acetophenone (B1666503) Benzoylhydrazone

The synthesis of transition metal complexes with acetophenone benzoylhydrazone and its derivatives is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695). tandfonline.com The reaction conditions, such as the molar ratio of metal to ligand and the nature of the anion in the metal salt, can influence the stoichiometry and structure of the resulting complex. tandfonline.comtandfonline.com

This compound readily forms stable complexes with a range of first-row transition metal ions. The synthesis of these complexes generally involves refluxing an ethanolic solution of the ligand with the respective metal chloride or sulfate (B86663) salt in a 1:1 or 1:2 metal-to-ligand molar ratio. tandfonline.comresearchgate.net For instance, complexes of the type [M(L)Cl(H₂O)], where M can be Mn(II), Co(II), Ni(II), Cu(II), or Zn(II), and L represents a p-substituted this compound, have been synthesized by reacting the appropriate metal(II) chloride with the ligand in a 1:1 molar ratio in hot ethanol. tandfonline.com Similarly, sulfato complexes with the general formula [M(L)(H₂O)₂(SO₄)] have been prepared using the corresponding metal(II) sulfate salts. tandfonline.com

The resulting complexes are often colored, crystalline solids and their solubility varies depending on the specific complex. tandfonline.com Characterization of these complexes is carried out using a combination of elemental analysis, molar conductance measurements, magnetic susceptibility, and various spectroscopic techniques including IR, electronic, and ESR spectra. nih.govresearchgate.net

Table 1: Physicochemical Data for Selected First-Row Transition Metal Complexes of Substituted Acetophenone Benzoylhydrazones

| Complex | Color | M.P. (°C) | Molar Conductance (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μ_eff, B.M.) |

|---|---|---|---|---|

| [Mn(pabh)(H₂O)Cl] | Light Brown | 210 | 5.12 | 5.90 |

| [Co(pabh)(H₂O)Cl] | Pink | 225 | 4.98 | 2.10 |

| [Ni(pabh)(H₂O)Cl] | Green | 240 | 6.20 | Diamagnetic |

| [Cu(pabh)(H₂O)Cl] | Dark Green | 188 | 7.15 | 1.85 |

| [Zn(pabh)(H₂O)Cl] | Light Yellow | 270 | 3.18 | Diamagnetic |

| [Mn(Hpabh)(H₂O)₂(SO₄)] | Light Brown | >300 | 8.15 | 5.88 |

| [Co(Hpabh)(H₂O)₂(SO₄)] | Pink | >300 | 9.02 | 4.71 |

| [Ni(Hpabh)(H₂O)₂(SO₄)] | Green | >300 | 8.85 | 2.91 |

| [Cu(Hpabh)(H₂O)₂(SO₄)] | Dark Green | >300 | 7.98 | 1.90 |

Data sourced from Singh et al. (2009). tandfonline.comtandfonline.comresearchgate.net

This compound ligands can form both mononuclear and dinuclear metal complexes depending on the specific ligand structure and the reaction conditions. mdpi.comnih.gov Mononuclear complexes are common, where a single metal ion is coordinated to one or more ligand molecules. mdpi.com For instance, the reaction of Ni(II) acetate (B1210297) with certain aroylhydrazones in the presence of different aldehydes leads to the formation of bischelated mononuclear Ni(II) complexes. elsevierpure.com

Dinuclear complexes, containing two metal centers bridged by ligands, can also be synthesized. nih.gov The formation of such complexes often involves the bridging capability of certain atoms within the ligand, such as the enolic oxygen. For example, a binuclear Mn(II) complex has been reported where two Mn(II) ions are bridged by µ-oxo groups, with each manganese ion also being coordinated to two bidentate Schiff base ligands. nih.gov Similarly, a binuclear copper(II) complex, [{Cu(H₂L)}₂(µ-SO₄)], has been synthesized where two copper centers are bridged by a sulfate anion, and the organic ligand coordinates in a chelating-tridentate fashion. nih.gov The distance between the metal centers in these dinuclear complexes is an important parameter in understanding any magnetic coupling interactions.

Ligand Coordination Modes and Denticity

The coordination versatility of this compound is a key feature of its chemistry. It can act as a neutral or an anionic ligand and can exhibit different denticities depending on the reaction conditions and the nature of the metal ion.

The most common coordination mode for this compound involves the nitrogen atom of the azomethine group (>C=N) and the oxygen atom of the carbonyl group (>C=O). scichemj.org This is evidenced by shifts in the infrared (IR) spectra of the metal complexes compared to the free ligand. A shift in the ν(C=N) band to a lower frequency in the complex spectrum indicates the coordination of the azomethine nitrogen to the metal ion. scichemj.org Similarly, a shift in the ν(C=O) band suggests the involvement of the carbonyl oxygen in coordination. scichemj.org

In many cases, particularly in the presence of a base or when reacting with metal acetates, the ligand can undergo deprotonation to its enolic form. elsevierpure.com In this enolized form, coordination occurs through the azomethine nitrogen and the deprotonated enolate oxygen. nih.govelsevierpure.com This mode of coordination is supported by the disappearance of the ν(N-H) band and the appearance of new bands corresponding to ν(C=N-N=C) and ν(C-O) in the IR spectrum of the complex. nih.gov The formation of stable five- or six-membered chelate rings through this coordination is a significant driving force for complex formation. nih.gov

Table 2: Key IR Spectral Bands (cm⁻¹) for this compound and its Metal Complexes

| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |

|---|---|---|---|---|---|

| Ligand (Hpabh) | 3240 | 1660 | 1605 | - | - |

| [Cu(pabh)(H₂O)Cl] | - | - (enolic) | 1590 | 450 | 545 |

| [Ni(Hpabh)(H₂O)₂(SO₄)] | 3235 | 1640 | 1595 | 455 | 550 |

Data represents typical shifts observed in coordination and is compiled from Singh et al. (2009). tandfonline.comresearchgate.net

This compound and its derivatives are effective multidentate chelating agents. researchgate.net Depending on the substituents on the acetophenone and benzoyl rings, these ligands can act as bidentate, tridentate, or even higher denticity ligands. mdpi.comresearchgate.net The bidentate nature is most common, involving the azomethine nitrogen and the carbonyl/enolate oxygen. nih.gov

When additional donor atoms, such as a hydroxyl group in the ortho position of the acetophenone or benzoyl ring, are present, the ligand can exhibit tridentate coordination. researchgate.net This leads to the formation of multiple chelate rings, which enhances the stability of the resulting metal complexes, an effect known as the chelate effect. The formation of these stable five- or six-membered rings is a recurring theme in the coordination chemistry of these ligands. nih.gov For instance, in some copper(II) complexes, the ligand is involved in the formation of both a five-membered CuN₂CO and a six-membered CuNC₃O metallacycle. nih.gov

Geometrical Structures of this compound Metal Complexes

The coordination of this compound ligands to metal ions results in complexes with various geometries, primarily influenced by the coordination number of the metal ion and the nature of the ligand and any ancillary ligands. tandfonline.comchemijournal.com Common geometries observed for first-row transition metal complexes include octahedral, square planar, and tetrahedral. tandfonline.comchemguide.co.uk

For example, Ni(II) complexes of substituted acetophenone benzoylhydrazones can exhibit either square planar or octahedral geometries. tandfonline.com Diamagnetic Ni(II) chloride complexes are suggested to have a square planar geometry, while their sulfato complexes, with magnetic moments around 2.91 B.M., are proposed to be octahedral. tandfonline.com Similarly, Co(II) chloride complexes with low magnetic moments (around 2.10-2.21 B.M.) are indicative of a square planar geometry, whereas the corresponding sulfato complex with a magnetic moment of 4.71 B.M. suggests an octahedral environment. tandfonline.com

Copper(II) complexes of this compound have been reported to adopt square planar or distorted octahedral geometries. tandfonline.com The electronic spectra of these complexes often show d-d transition bands that are characteristic of a particular geometry. nih.gov For instance, the ESR spectra of some Cu(II) complexes are axial and suggest a d(x²-y²) ground state, which is consistent with a square planar or tetragonally distorted octahedral geometry. nih.gov

Manganese(II) complexes can adopt both tetrahedral and octahedral geometries. tandfonline.com Weak bands in the electronic spectra of some Mn(II) chloride complexes suggest a tetrahedral geometry, while the corresponding sulfato complex is proposed to be octahedral. tandfonline.com Zinc(II) complexes, being d¹⁰ systems, are diamagnetic and typically adopt tetrahedral or octahedral geometries, which are inferred from their stoichiometry and spectral data. nih.gov

Square Planar Geometries

Square planar geometry is a common coordination environment for d⁸ metal ions like Ni(II), and is also observed in certain complexes of Co(II) and Cu(II) with this compound. Typically, when chloride is the counter-ion, Co(II), Ni(II), and Cu(II) complexes with p-substituted acetophenone benzoylhydrazones have been found to adopt a square planar geometry. tandfonline.comnih.gov For instance, electronic spectra of Cu(II) chloride complexes with p-aminothis compound show a broad band around 16,600 cm⁻¹, which is indicative of a square planar arrangement. tandfonline.com Similarly, Ni(II) chloride complexes of these ligands are often diamagnetic, a characteristic feature of square planar Ni(II) complexes. tandfonline.com

Octahedral Geometries

The presence of coordinating anions, such as sulfate, can lead to the formation of octahedral complexes. In contrast to the square planar chloride complexes, the sulfate complexes of Co(II), Ni(II), and Mn(II) with p-substituted acetophenone benzoylhydrazones tend to exhibit spin-free octahedral geometry. tandfonline.comnih.gov This is due to the coordination of water molecules and the bidentate nature of the sulfate group, which increases the coordination number to six.

For example, a Ni(II) sulfate complex with p-aminothis compound displays three electronic absorption bands characteristic of an octahedral geometry. tandfonline.com Similarly, a Co(II) sulfate complex of the same ligand shows electronic spectral bands and a magnetic moment of 4.71 B.M., which are consistent with an octahedral environment. tandfonline.com Mn(II) sulfate complexes also adopt an octahedral geometry, as suggested by their electronic spectra. tandfonline.com

Tetrahedral Geometries

Tetrahedral coordination is less common but has been proposed for certain metal ions, particularly Mn(II). tandfonline.com The electronic spectra of Mn(II) chloride complexes with p-substituted acetophenone benzoylhydrazones suggest a tetrahedral geometry. tandfonline.com This is further supported by their magnetic moments, which are around 5.9 B.M., a value consistent with five unpaired electrons in either a tetrahedral or a high-spin octahedral environment. tandfonline.com For Mn(II), the choice between tetrahedral and octahedral geometry is often influenced by the steric bulk of the ligands and the nature of the counter-ion.

Analysis of Distorted Coordination Environments

In many instances, the coordination geometries of this compound complexes deviate from ideal square planar, octahedral, or tetrahedral arrangements. These distortions are often a consequence of the Jahn-Teller effect, particularly in the case of Cu(II) complexes with a d⁹ electronic configuration. rsc.org

A notable example is the tetragonally distorted octahedral geometry observed in a Cu(II) sulfate complex of p-aminothis compound. tandfonline.com The electronic spectrum of this complex shows two distinct d-d transition bands, which is a hallmark of a departure from a perfect octahedral symmetry. tandfonline.com This distortion, typically an elongation along the z-axis, removes the degeneracy of the e_g orbitals and leads to a more stable electronic configuration. rsc.org Electron spin resonance (ESR) spectra of such Cu(II) complexes are often axial, providing further evidence for a distorted geometry with a d(x²-y²) ground state. nih.gov

Electronic and Magnetic Properties of this compound Metal Complexes

The electronic and magnetic properties of these complexes are intrinsically linked to their coordination geometries and the nature of the central metal ion.

Molar Conductivity Studies for Electrolytic Nature

Molar conductivity measurements are a valuable tool for determining whether the anions in a metal complex are coordinated to the metal ion or exist as free ions in solution. Studies on various metal complexes of p-substituted acetophenone benzoylhydrazones in aqueous solutions have reported low molar conductance values, in the range of 2.08-9.02 Ω⁻¹ cm² mol⁻¹. tandfonline.com These low values are indicative of the non-electrolytic nature of these complexes, suggesting that the anions (e.g., chloride or sulfate) are directly bonded to the metal ion in the coordination sphere. tandfonline.com

Conversely, a study on metal complexes of acetophenone-benzoylhydrazone with nicotinamide (B372718) reported molar conductivity values in the range of 235 to 298 Ω⁻¹ cm² mol⁻¹ in aqueous solutions, suggesting an electrolytic nature. The differing observations may arise from variations in the specific ligand structure (presence of nicotinamide) and the solvent used for the measurements.

| Complex Type | Solvent | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Electrolytic Nature |

| Metal(II) complexes of p-substituted acetophenone benzoylhydrazones | Water | 2.08 - 9.02 | Non-electrolytic |

| Metal(II) complexes of acetophenone-benzoylhydrazone with nicotinamide | Aqueous | 235 - 298 | Electrolytic |

Magnetic Susceptibility and Magnetic Moment Investigations

Magnetic susceptibility measurements provide insight into the number of unpaired electrons in a metal complex, which in turn helps to elucidate its geometry and bonding.

The magnetic moments of this compound complexes are highly dependent on the metal ion and its coordination environment.

Square Planar Complexes : Ni(II) chloride complexes with p-substituted acetophenone benzoylhydrazones are typically diamagnetic (µ_eff ≈ 0 B.M.), which is characteristic of a low-spin d⁸ configuration in a square planar geometry. tandfonline.com Co(II) chloride complexes in a square planar environment exhibit lower magnetic moments (e.g., 2.10-2.21 B.M.), corresponding to one unpaired electron. tandfonline.com Cu(II) complexes in square planar or distorted octahedral geometries show magnetic moments corresponding to one unpaired electron (around 1.70-1.82 B.M.). tandfonline.com

Octahedral Complexes : High-spin octahedral Ni(II) complexes typically have magnetic moments in the range of 2.9-3.4 B.M., and a Ni(II) sulfate complex with p-aminothis compound was found to have a magnetic moment of 2.91 B.M., consistent with two unpaired electrons. tandfonline.com Octahedral Co(II) complexes exhibit higher magnetic moments, generally between 4.7-5.2 B.M., due to significant orbital contribution; a value of 4.71 B.M. was reported for a Co(II) sulfate complex. tandfonline.com

Tetrahedral Complexes : Tetrahedral Co(II) complexes generally show magnetic moments in the range of 4.0-4.6 B.M. tandfonline.com Mn(II) complexes, whether tetrahedral or high-spin octahedral, consistently show magnetic moments around 5.9 B.M., corresponding to five unpaired electrons. tandfonline.com

| Metal Ion | Anion | Proposed Geometry | Magnetic Moment (B.M.) | Number of Unpaired Electrons |

| Ni(II) | Chloride | Square Planar | Diamagnetic | 0 |

| Ni(II) | Sulfate | Octahedral | 2.91 | 2 |

| Co(II) | Chloride | Square Planar | 2.10 - 2.21 | 1 |

| Co(II) | Sulfate | Octahedral | 4.71 | 3 |

| Cu(II) | Chloride | Square Planar | 1.70 - 1.80 | 1 |

| Cu(II) | Sulfate | Distorted Octahedral | 1.82 | 1 |

| Mn(II) | Chloride | Tetrahedral | 5.90 - 5.92 | 5 |

| Mn(II) | Sulfate | Octahedral | 5.88 | 5 |

Ligand Field and Electronic Spectral Analysis in Metal Complexes

The electronic spectra of this compound metal complexes provide critical information regarding the geometry of the coordination sphere and the nature of the metal-ligand bonding. The absorption bands observed in the ultraviolet and visible regions arise from intra-ligand transitions (π→π* and n→π*) and d-d electronic transitions of the central metal ion.

In the free ligand, absorption bands are typically observed which can be attributed to n→π* and π→π* transitions within the azomethine (C=N) chromophore and phenyl rings. Upon complexation with a metal ion, these bands may shift to lower or higher wavelengths, indicating the coordination of the azomethine nitrogen to the metal center.

The d-d transition bands, although sometimes weak, are of particular importance for determining the ligand field parameters and the geometry of the complex. For instance, in complexes of a related derivative, o-amino acetophenone benzoyl hydrazine (B178648), distinct d-d bands suggest specific geometries. researchgate.net

Copper(II) Complexes : Cu(II) complexes of a similar benzoyl hydrazone ligand have shown an absorption band around 602 nm, which is characteristic of a square planar geometry. researchgate.net This band can be assigned to the 2B1g → 2B2g and 2B1g → 2Eg transitions. researchgate.net

Nickel(II) Complexes : Ni(II) complexes often exhibit bands indicative of their geometry. For example, a Ni(II) complex with o-amino acetophenone benzoyl hydrazine displays an absorption band at 572 nm. researchgate.net In other octahedral Ni(II) hydrazone complexes, three distinct bands corresponding to 3A2g(F) → 3T2g(F), 3A2g(F) → 3T1g(F), and 3A2g(F) → 3T1g(P) transitions are typically observed. researchgate.net

Cobalt(II) Complexes : Octahedral Co(II) complexes with related hydrazone ligands show three characteristic bands in their electronic spectra. researchgate.net These are assigned to the transitions 4T1g → 4T2g(F) (ν1), 4T1g → 4A2g(F) (ν2), and 4T1g → 4T1g(P) (ν3). researchgate.net

Manganese(II) Complexes : High-spin octahedral Mn(II) complexes typically show very weak d-d absorption bands because these transitions are spin-forbidden. For an analogous Mn(II) complex, two faint bands were observed around 546 nm and 500 nm, which can be assigned to the 6A1g → 4T1g(G) and 6A1g → 4T2g(G) transitions, respectively. researchgate.net

From these spectral data, ligand field parameters such as the crystal field splitting energy (10Dq), the Racah inter-electronic repulsion parameter (B), and the nephelauxetic ratio (β) can be calculated. These parameters provide quantitative insight into the strength of the metal-ligand bond and the degree of covalency.

| Metal Ion | Observed Bands (nm) | Assignments | Proposed Geometry | Reference |

|---|---|---|---|---|

| Cu(II) | ~602 | 2B1g → 2B2g, 2B1g → 2Eg | Square Planar | researchgate.net |

| Ni(II) | ~572 | d-d transition | Not specified | researchgate.net |

| Co(II) | Multiple bands | 4T1g→4T2g(F), 4T1g→4A2g(F), 4T1g→4T1g(P) | Octahedral | researchgate.net |

| Mn(II) | ~546, ~500 | 6A1g→4T1g(G), 6A1g→4T2g(G) | Octahedral | researchgate.net |

Thermal Behavior and Decomposition Pathways of this compound Metal Complexes

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability of this compound metal complexes and to elucidate their decomposition pathways. arabjchem.org These methods provide information on dehydration, decomposition, and the nature of the final residue. uobaghdad.edu.iq

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a substance as a function of temperature. The TGA curves of hydrazone complexes typically show a multi-step decomposition pattern. chemistryjournal.net

Dehydration: The initial weight loss, usually occurring at temperatures below 150°C, corresponds to the removal of lattice or adsorbed water molecules. A subsequent weight loss step between 150°C and 250°C often indicates the removal of coordinated water molecules.

Ligand Decomposition: At higher temperatures, the organic ligand begins to decompose. This process can occur in one or more steps, reflecting the breakdown of different parts of the hydrazone molecule. The decomposition often starts with the loss of non-coordinated parts of the ligand, followed by the fragmentation of the coordinated chelating framework.

Formation of Metal Oxide: The final stage of decomposition, typically occurring at high temperatures (often above 600°C), results in the formation of a stable metal oxide as the end product. The experimental weight of this final residue can be used to confirm the stoichiometry of the original complex. chemistryjournal.net

From the TGA data, kinetic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for each decomposition step can be calculated using methods like the Horowitz-Metzger approximation. jcsp.org.pk These parameters provide further insights into the stability and decomposition kinetics of the complexes. chemistryjournal.net

| Decomposition Stage | Approximate Temperature Range (°C) | Process |

|---|---|---|

| 1 | < 150 | Loss of lattice/adsorbed water |

| 2 | 150 - 250 | Loss of coordinated water |

| 3 | > 250 | Decomposition of organic ligand moiety |

| 4 | > 600 | Formation of stable metal oxide |

Differential Thermal Analysis (DTA)

Differential Thermal Analysis measures the temperature difference between a sample and an inert reference as a function of temperature. The DTA curve displays endothermic and exothermic peaks corresponding to physical and chemical changes in the sample.

Endothermic Peaks: Sharp endothermic peaks often correspond to phase transitions like melting, while broader endotherms are typically associated with dehydration processes. The decomposition of the organic ligand can also be associated with endothermic events.

Exothermic Peaks: Sharp exothermic peaks usually indicate crystallization or solid-state reactions, while broad exotherms are characteristic of oxidative decomposition of the organic matter. The final decomposition steps leading to the formation of the metal oxide are often highly exothermic.

By correlating the peaks in the DTA curve with the weight loss steps observed in the TGA curve, a comprehensive understanding of the thermal decomposition mechanism can be achieved. For example, a weight loss in the TGA curve corresponding to dehydration will be accompanied by an endothermic peak in the DTA curve. The decomposition of the ligand moiety can show a series of endothermic and exothermic peaks, reflecting the complexity of the bond-breaking and rearrangement processes. arabjchem.org

Computational and Theoretical Investigations of Acetophenone Benzoylhydrazone

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to predicting the behavior of molecules. Methods based on electronic structure theory are used to model the geometric and electronic properties of Acetophenone (B1666503) Benzoylhydrazone, providing a molecular-level understanding of its characteristics.

Density Functional Theory (DFT) is a prominent computational method used to determine the optimized molecular geometry of compounds by finding the lowest energy conformation. researchgate.net For Acetophenone Benzoylhydrazone and its derivatives, DFT calculations have been successfully employed to predict their three-dimensional structures. researchgate.net The process involves theoretical calculations that can then be validated by comparing the results, such as bond lengths and angles, with experimental data obtained from techniques like single-crystal X-ray diffraction. ysu.amresearchgate.net This correlation between theoretical and experimental geometries is crucial for confirming the accuracy of the computational model. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid functional that is widely used for its efficiency and accuracy in reproducing molecular properties for a vast range of organic compounds, including hydrazones. ysu.amrsc.orgnih.gov

Basis sets are sets of mathematical functions used to construct the molecular orbitals. wikipedia.org The selection of a basis set is a compromise between accuracy and computational cost. For this compound, studies have utilized the Pople-style basis set 6-311++G(2d,2p). researchgate.net This notation indicates a triple-zeta valence basis set, augmented with diffuse functions (++) on all atoms to better describe weakly bound electrons, and multiple polarization functions (2d, 2p) to allow for more flexibility in the orbital shapes, leading to a more accurate description of chemical bonding. researchgate.netgaussian.com

Table 1: Typical Computational Method for this compound

| Parameter | Selection | Purpose |

| Method | Density Functional Theory (DFT) | To calculate the electronic structure and optimized geometry. |

| Functional | B3LYP | A hybrid functional providing a reliable balance of accuracy and computational cost for organic molecules. ysu.amrsc.org |

| Basis Set | 6-311++G(2d,2p) | A flexible, triple-zeta basis set with diffuse and polarization functions for an accurate description of the wavefunction. researchgate.netgaussian.com |

A significant application of DFT is the prediction of various spectroscopic parameters. Theoretical calculations can provide valuable insights into the vibrational modes (infrared spectra), electronic transitions (UV-Vis spectra), and nuclear magnetic resonance (NMR) chemical shifts of a molecule. researchgate.netresearchgate.net

For this compound, calculated NMR spectroscopic data have shown good consistency with experimental results. researchgate.net Similarly, for related hydrazone compounds, theoretical vibrational frequencies have been computed and compared with experimental FT-IR spectra, aiding in the assignment of specific spectral bands to molecular vibrations. ysu.am The Gauge-Including Atomic Orbitals (GIAO) method is commonly employed within the DFT framework to calculate NMR chemical shifts with high accuracy. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. nih.gov The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov A large HOMO-LUMO gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more polarizable and more reactive. nih.gov Analysis of the HOMO-LUMO gap helps in understanding charge transfer interactions within the molecule and its potential for electronic applications. nih.govscilit.com Compounds with small HOMO-LUMO gaps are often desirable for their enhanced reactivity and applicability in various fields. nih.gov

Table 2: Key Electronic Properties from FMO Analysis

| Parameter | Description | Significance |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Related to the electron-donating ability of the molecule. |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron-accepting ability of the molecule. |

| ΔE (Gap) | Energy difference between LUMO and HOMO | An indicator of chemical reactivity, polarizability, and kinetic stability. nih.gov |

Intermolecular Interaction Analysis

Understanding the non-covalent interactions between molecules is essential for explaining their packing in the crystalline state, which in turn influences their physical properties.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.comnih.gov The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact.

Table 3: Example of Intermolecular Contact Contributions from Hirshfeld Analysis for Related Hydrazones

| Contact Type | Percentage Contribution | Description |

| H···H | High | Represents interactions between hydrogen atoms on adjacent molecules. researchgate.net |

| H···C / C···H | Significant | Indicates contacts between hydrogen and carbon atoms, often related to weak C-H···π interactions. nih.gov |

| H···O / O···H | Variable | Corresponds to hydrogen bonding, a critical directional force in crystal packing. nih.gov |

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge delocalization, hyperconjugative interactions, and the stability of molecular systems. researchgate.netuni-muenchen.de It transforms the complex, delocalized molecular orbitals into a set of localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. This localization allows for the quantitative analysis of interactions between filled "donor" orbitals and empty "acceptor" orbitals. wikipedia.org

The stability of the molecule is enhanced by these donor-acceptor interactions, which can be quantified using second-order perturbation theory. The stabilization energy (E(2)) associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated, with higher E(2) values indicating a more significant interaction and greater charge delocalization. wisc.edu

The table below illustrates the principal types of donor-acceptor interactions identified in hydrazones like this compound through NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction | Contribution to Stability |

| LP (N1) | π* (C7=N2) | High | Lone Pair → π* Antibond | Stabilizes the imine bond and promotes planarity. |

| LP (O1) | π* (C8=C9) | Moderate | Lone Pair → π* Antibond | Delocalization of oxygen lone pair into the benzoyl ring. |

| π (C2-C3) | π* (C4-C5) | Moderate | π → π | Intramolecular charge transfer within the phenyl ring. |

| σ (N1-H1) | LP (O1) | Low | σ → Lone Pair Antibond | Characterizes intramolecular hydrogen bonding. |

Note: LP denotes a lone pair, and LP* denotes a vacant lone pair (antibonding) orbital. E(2) values are representative and vary with the specific computational model.

Atoms in Molecules (AIM) Approach for Quantitative Interaction Strength

The Quantum Theory of Atoms in Molecules (QTAIM), commonly known as AIM, provides a rigorous framework for defining chemical bonds and other molecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orgchemeurope.com This method allows for the quantitative characterization of interaction strengths, particularly for non-covalent interactions like hydrogen bonds, which are crucial in determining the conformation of this compound.

AIM analysis identifies critical points in the electron density. For chemical bonds, a (3, -1) bond critical point (BCP) is located along the path of maximum electron density between two atomic nuclei. The properties of the electron density at this point provide quantitative measures of the bond's nature and strength. researchgate.net

Key topological parameters at the BCP include:

Electron Density (ρ(r)) : Its value correlates with the bond order and strength.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value (∇²ρ(r) < 0) signifies a shared-shell interaction, typical of covalent bonds, where electron density is concentrated between the nuclei. A positive value (∇²ρ(r) > 0) indicates a closed-shell interaction, characteristic of ionic bonds, hydrogen bonds, and van der Waals forces, where electron density is depleted in the internuclear region.

In this compound, AIM is particularly useful for analyzing the intramolecular hydrogen bond between the N-H hydrogen and the carbonyl oxygen (N-H···O=C). The presence of a BCP between the H and O atoms confirms the existence of this interaction. By analyzing the ρ(r) and ∇²ρ(r) at this BCP, its strength and character can be quantified.

The following table summarizes the typical AIM parameters for different types of bonds within this compound.

| Bond/Interaction | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Interpretation |

| C=O | ~0.30 - 0.40 | Negative | Strong, polar covalent bond. |

| C-N | ~0.25 - 0.30 | Negative | Covalent single bond. |

| N-H | ~0.30 - 0.35 | Negative | Polar covalent bond. |

| N-H···O (H-bond) | ~0.01 - 0.04 | Positive | Weak, closed-shell interaction with some covalent character. |

Computational Reaction Mechanism and Kinetic Studies

Computational methods are instrumental in elucidating the detailed mechanisms and kinetics of chemical reactions involving this compound. nih.gov By mapping the potential energy surface (PES), researchers can identify the most plausible reaction pathways.

Investigation of Transition States and Reaction Pathways

A chemical reaction can be visualized as the movement of reactants along a reaction coordinate on the PES, leading to products. youtube.com The highest energy point along the lowest energy path is the transition state (TS), which represents the energy barrier that must be overcome for the reaction to occur. youtube.com

Density Functional Theory (DFT) calculations are commonly employed to locate the geometries of reactants, products, intermediates, and transition states. researchgate.net By calculating the energies of these species, a complete reaction energy profile can be constructed. The energy difference between the reactants and the transition state is the activation energy (Ea), a critical parameter that governs the reaction rate according to transition state theory. A lower activation energy corresponds to a faster reaction.

For reactions involving this compound, such as cyclization or complexation reactions, computational studies can:

Propose one or more plausible step-by-step mechanisms.

Optimize the structure of each transition state and verify it by frequency analysis (a true TS has exactly one imaginary frequency).

Calculate the activation energies for each step to determine the rate-determining step (the one with the highest energy barrier). youtube.com

The table below outlines the key energetic parameters obtained from a computational study of a hypothetical reaction pathway.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants (this compound + Reagent) | 0.0 |

| TS1 | First Transition State | +25.4 (Activation Energy) |

| I | Intermediate | +5.2 |

| TS2 | Second Transition State | +18.9 |

| P | Products | -15.7 (Reaction Energy) |

Energy Decomposition Analysis for Understanding Ligand Lability and Bonding Nature

When this compound acts as a ligand to form a metal complex, Energy Decomposition Analysis (EDA) can be used to gain a deep understanding of the nature of the metal-ligand bond. EDA partitions the total interaction energy (ΔE_int) between the metal center and the ligand into several physically meaningful components. researchgate.net

A common EDA scheme breaks down the interaction energy into:

Pauli Repulsion (ΔE_Pauli) : This is a destabilizing term arising from the repulsive interaction between the occupied orbitals of the metal and the ligand (steric repulsion).